1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[111]pentane is a chemical compound characterized by its unique bicyclic structure and the presence of iodine and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which serves as the core structure.
Trifluorophenyl Group Addition: The trifluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trifluorophenyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized derivatives of the bicyclo[1.1.1]pentane core.
Coupling Products: Complex molecules formed through coupling reactions with other aromatic or aliphatic compounds.
Scientific Research Applications
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes or signaling mechanisms.
Comparison with Similar Compounds
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds to highlight its uniqueness:
1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane: Similar in structure but with a trifluoroethyl group instead of a trifluorophenyl group.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Contains a trifluoromethyl group, differing in the position and nature of the fluorinated substituent.
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane: Similar but with a different trifluorophenyl substitution pattern.
The unique combination of the bicyclic core, iodine atom, and trifluorophenyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3I/c12-6-1-7(9(14)8(13)2-6)10-3-11(15,4-10)5-10/h1-2H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFUFFXJBSRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=CC(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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